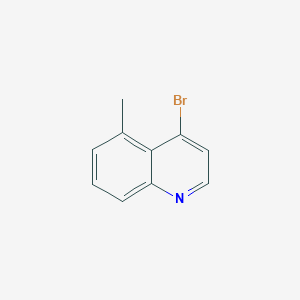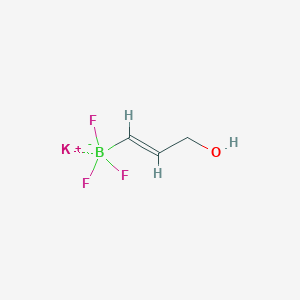![molecular formula C11H12ClFO B13463739 [2-(2-chloro-4-fluorophenyl)-2-methylcyclopropyl]methanol, Mixture of diastereomers](/img/structure/B13463739.png)
[2-(2-chloro-4-fluorophenyl)-2-methylcyclopropyl]methanol, Mixture of diastereomers
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-(2-chloro-4-fluorophenyl)-2-methylcyclopropyl]methanol, mixture of diastereomers, is an organic compound that features a cyclopropyl ring substituted with a chlorofluorophenyl group and a methanol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [2-(2-chloro-4-fluorophenyl)-2-methylcyclopropyl]methanol typically involves the cyclopropanation of a suitable precursor, such as a chlorofluorophenyl derivative, followed by the introduction of the methanol group. The reaction conditions often require the use of catalysts and specific reagents to achieve the desired diastereomeric mixture.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale cyclopropanation reactions using optimized catalysts and reaction conditions to maximize yield and purity. The separation of diastereomers can be achieved through techniques such as chromatography or crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
[2-(2-chloro-4-fluorophenyl)-2-methylcyclopropyl]methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The chlorofluorophenyl group can be reduced under specific conditions.
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups in place of chlorine or fluorine.
Applications De Recherche Scientifique
[2-(2-chloro-4-fluorophenyl)-2-methylcyclopropyl]methanol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of [2-(2-chloro-4-fluorophenyl)-2-methylcyclopropyl]methanol involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes, receptors, or other biomolecules. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Chloro-2-fluorobenzenemethanol: A structurally related compound with similar functional groups.
2-Chloro-4-fluorophenyl 2-oxiranylmethyl ether: Another compound with a chlorofluorophenyl group and an ether linkage.
2-Chloro-4-fluorophenyl 2-oxiranylmethyl ether: A compound with a similar chlorofluorophenyl group but different functional groups.
Uniqueness
[2-(2-chloro-4-fluorophenyl)-2-methylcyclopropyl]methanol is unique due to its cyclopropyl ring structure, which imparts distinct chemical and physical properties
This detailed article provides a comprehensive overview of [2-(2-chloro-4-fluorophenyl)-2-methylcyclopropyl]methanol, mixture of diastereomers, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C11H12ClFO |
|---|---|
Poids moléculaire |
214.66 g/mol |
Nom IUPAC |
[2-(2-chloro-4-fluorophenyl)-2-methylcyclopropyl]methanol |
InChI |
InChI=1S/C11H12ClFO/c1-11(5-7(11)6-14)9-3-2-8(13)4-10(9)12/h2-4,7,14H,5-6H2,1H3 |
Clé InChI |
JTONQEMZMQSEDE-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC1CO)C2=C(C=C(C=C2)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Fluoro-[1,1'-biphenyl]-3-amine hydrochloride](/img/structure/B13463656.png)


![1-Nitro-4-[1-(trifluoromethyl)cyclobutyl]benzene](/img/structure/B13463675.png)
![8-Bromoimidazo[1,2-a]pyridine-3-sulfonamide](/img/structure/B13463679.png)
![3-[(Methylamino)methyl]-1lambda6-thiane-1,1-dione hydrochloride](/img/structure/B13463687.png)



![3-[(Carboxymethyl)sulfanyl]pyridine-2-carboxylic acid](/img/structure/B13463722.png)




